ethyl 2-{[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[(E)-[1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a nitro group, a tetrazole ring, and a cyclopentathiophene moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(E)-[1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of the tetrazole ring through cyclization reactions, followed by the introduction of the nitro group via nitration reactions. The final steps involve the formation of the cyclopentathiophene moiety and the esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(E)-[1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
ETHYL 2-[(E)-[1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with unique properties, such as high-energy materials or advanced polymers.
Mechanism of Action
The mechanism of action of ETHYL 2-[(E)-[1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group and tetrazole ring are likely involved in these interactions, potentially through hydrogen bonding or electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(E)-[1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: shares similarities with other nitro-tetrazole compounds and cyclopentathiophene derivatives.
Uniqueness
- The combination of the nitro group, tetrazole ring, and cyclopentathiophene moiety in a single molecule is unique, providing distinct chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C14H16N6O4S |
---|---|
Molecular Weight |
364.38 g/mol |
IUPAC Name |
ethyl 2-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H16N6O4S/c1-3-24-13(21)11-9-5-4-6-10(9)25-12(11)15-8(2)7-19-17-14(16-18-19)20(22)23/h3-7H2,1-2H3/b15-8+ |
InChI Key |
DJCOTHLUUCBEOZ-OVCLIPMQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)/N=C(\C)/CN3N=C(N=N3)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)N=C(C)CN3N=C(N=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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